molecular formula C28H26F3N5O6 B2795731 8-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-(4-methylphenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide CAS No. 338963-12-5

8-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-(4-methylphenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide

Cat. No. B2795731
M. Wt: 585.54
InChI Key: LZRPHMIOPCZCDG-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It might also include information about the class of compounds it belongs to and its role or use (e.g., whether it’s used as a reagent in a particular type of chemical reaction, or whether it has any applications in industry or medicine).



Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound. It might include the starting materials, the reagents used, the conditions under which the reaction is carried out, and the yield of the product.



Molecular Structure Analysis

This could involve a variety of techniques, such as X-ray crystallography, NMR spectroscopy, or mass spectrometry, to determine the structure of the compound.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It might include looking at how the compound reacts with different reagents, what the products of those reactions are, and what the mechanisms of those reactions might be.



Physical And Chemical Properties Analysis

This would involve studying the properties of the compound, such as its melting point, boiling point, solubility in various solvents, and its chemical stability.


Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Research has demonstrated innovative synthetic routes and chemical transformations involving diazaspirodecane derivatives. For example, the aziridination and 1,3-dipolar cycloaddition of dibenzylidenecyclohexanone derivatives have been explored, leading to the formation of diazadispirodecane and triazadispirododecane derivatives as single stereoisomers. These synthetic pathways are crucial for the development of novel organic compounds with potential applications in medicinal chemistry and materials science (حسن البار, 1997).

Crystallography and Molecular Structure

Studies on supramolecular arrangements based on cyclohexane-spirohydantoin derivatives reveal the relationship between molecular and crystal structure, highlighting the influence of substituents on the cyclohexane ring on supramolecular arrangements. This research provides insights into how different molecular configurations affect the overall properties of the compounds, which is essential for the design of materials with specific characteristics (Sara Graus et al., 2010).

Pharmacological Interest

The synthesis and structural analysis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione have been developed, showcasing a pathway to N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones. Such compounds are a privileged class of heterocyclic scaffolds with significant pharmacological interest, indicating potential applications in drug discovery and development (Vasiliki Pardali et al., 2021).

Regioselective Synthesis

The regioselective synthesis of diazaspiro[4.4]nona- and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives via cycloaddition reactions showcases the versatility of spirocyclic compounds in organic synthesis. These reactions enable the formation of complex molecular architectures, highlighting the utility of such compounds in synthesizing molecules with specific structural features for various applications (A. Farag et al., 2008).

Safety And Hazards

This would involve looking at the potential hazards associated with the compound, such as its toxicity, flammability, or reactivity. It might also include looking at how to handle and store the compound safely.


Future Directions

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I hope this helps! If you have any other questions, feel free to ask.


properties

IUPAC Name

8-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-(4-methylphenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26F3N5O6/c1-18-7-9-21(10-8-18)32-26(37)34-24(19-5-3-2-4-6-19)17-42-27(34)11-13-33(14-12-27)25-22(35(38)39)15-20(28(29,30)31)16-23(25)36(40)41/h2-10,15-16,24H,11-14,17H2,1H3,(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRPHMIOPCZCDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2C(COC23CCN(CC3)C4=C(C=C(C=C4[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26F3N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-(4-methylphenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide

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